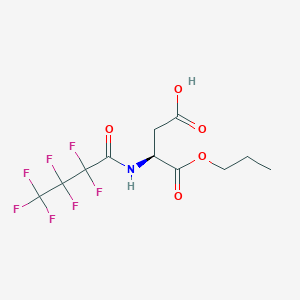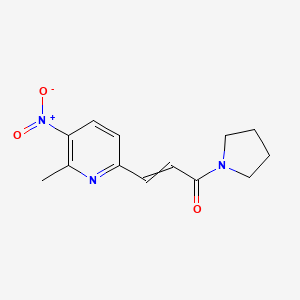
Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy-substituted phenyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate indole-3-carboxylate precursor. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the indole ring. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol or further to an alkane.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or amines (e.g., aniline) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the ester group can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the indole core can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but a different core structure.
Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-acetate: A closely related compound with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate is unique due to its specific combination of the indole core and methoxy-substituted phenyl group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
88344-57-4 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c1-21-14-9-8-11(10-15(14)22-2)17-16(18(20)23-3)12-6-4-5-7-13(12)19-17/h4-10,19H,1-3H3 |
InChI Key |
KTKOMTISRAHYQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


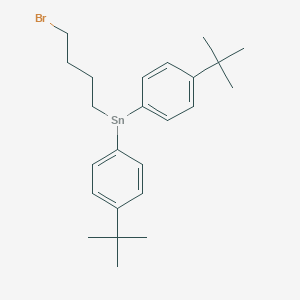



![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)

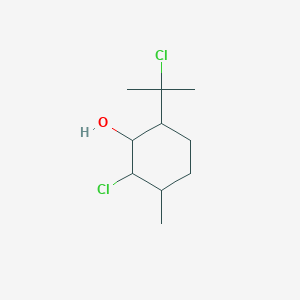
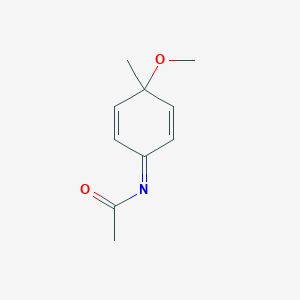


![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
